N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1005294-66-5
VCID: VC7624259
InChI: InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
SMILES: CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Molecular Formula: C20H18N4O5S
Molecular Weight: 426.45

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide

CAS No.: 1005294-66-5

Cat. No.: VC7624259

Molecular Formula: C20H18N4O5S

Molecular Weight: 426.45

* For research use only. Not for human or veterinary use.

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide - 1005294-66-5

Specification

CAS No. 1005294-66-5
Molecular Formula C20H18N4O5S
Molecular Weight 426.45
IUPAC Name N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Standard InChI Key BYPDMIIRCRZWJE-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Introduction

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound that combines sulfonyl, pyridazine, and nitrobenzamide functionalities. This compound is part of a broader class of amide-substituted heterocyclic compounds, which have shown potential in modulating immune responses, particularly in relation to interleukin signaling pathways.

Synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the use of solvents such as dimethylformamide and catalysts like triethylamine or pyridine to facilitate reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Key Steps in Synthesis

  • Starting Materials: The synthesis begins with appropriate starting materials, such as pyridazine derivatives and benzamide precursors.

  • Coupling Reactions: The pyridazine and benzamide moieties are coupled using suitable reagents and catalysts.

  • Purification: The final product is purified using techniques like column chromatography or crystallization.

Reaction Conditions

  • Temperature: Reactions are often conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 50°C to 100°C).

  • Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

  • Catalysts: Triethylamine or pyridine may be used as catalysts.

Biological Activity and Applications

The mechanism of action for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide primarily involves its role as an inhibitor of Tyk-2 signaling pathways. By modulating the activity of interleukin receptors, this compound influences immune responses, particularly in inflammatory diseases.

Potential Therapeutic Uses

  • Inflammatory Diseases: The compound shows promise in treating conditions associated with excessive inflammation.

  • Immune Modulation: Its ability to modulate immune responses makes it a candidate for therapies targeting autoimmune disorders.

Spectroscopic Analysis

Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.

Crystallographic Data

While specific crystallographic data for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-3-nitrobenzamide is not detailed in the available literature, compounds with similar structures often exhibit specific dihedral angles and molecular conformations, as seen in related benzamide derivatives .

Data Table: Biological Activity

ActivityDescription
Tyk-2 InhibitionInhibits Tyk-2 signaling pathways
Immune ModulationModulates interleukin receptor activity
Therapeutic PotentialPotential use in inflammatory and autoimmune diseases

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